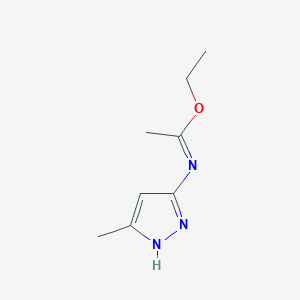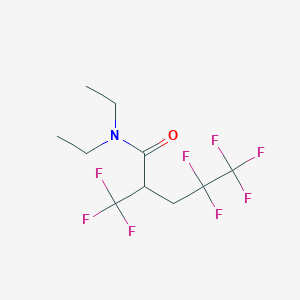
N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide: is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide typically involves the reaction of a fluorinated precursor with diethylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and thermal stability.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its fluorinated nature allows for easy detection using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. This compound may be explored for its potential use in drug development, particularly in enhancing the stability and bioavailability of therapeutic agents.
Industry: In industrial applications, this compound can be used as a surfactant or coating agent due to its low surface energy and chemical resistance. It is also valuable in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular pathways and biological processes, making the compound useful in various research applications.
Comparación Con Compuestos Similares
4,4,5,5,5-Pentafluoro-1-pentanol: This compound is similar in structure but lacks the diethylamide group.
2,3,4,5,6-Pentafluorobenzamide: Another fluorinated amide, but with a benzene ring instead of the pentanamide structure.
Uniqueness: N,N-Diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide is unique due to its combination of fluorinated groups and the diethylamide moiety. This combination imparts distinct properties, such as enhanced chemical stability and specific interactions with biological molecules, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
90278-12-9 |
|---|---|
Fórmula molecular |
C10H13F8NO |
Peso molecular |
315.20 g/mol |
Nombre IUPAC |
N,N-diethyl-4,4,5,5,5-pentafluoro-2-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H13F8NO/c1-3-19(4-2)7(20)6(9(13,14)15)5-8(11,12)10(16,17)18/h6H,3-5H2,1-2H3 |
Clave InChI |
POSSDYMGQOICJB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(CC(C(F)(F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


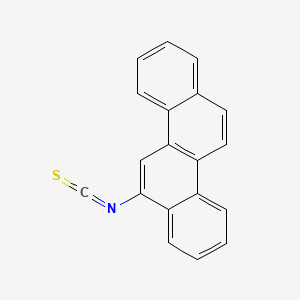
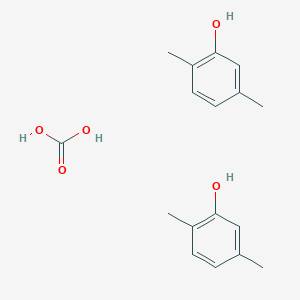
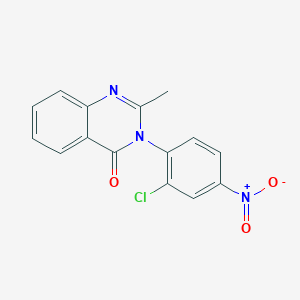
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
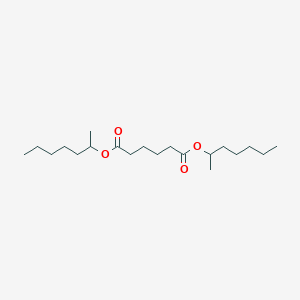

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
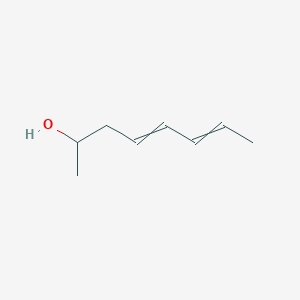
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
